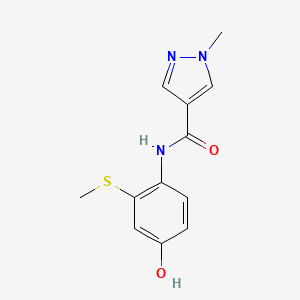
N-(4-hydroxy-2-methylsulfanylphenyl)-1-methylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxy-2-methylsulfanylphenyl)-1-methylpyrazole-4-carboxamide, also known as HET0016, is a selective inhibitor of 20-HETE synthesis. 20-HETE (20-hydroxyeicosatetraenoic acid) is a bioactive lipid that plays a crucial role in regulating blood pressure, renal function, and vascular tone. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation.
Mécanisme D'action
N-(4-hydroxy-2-methylsulfanylphenyl)-1-methylpyrazole-4-carboxamide selectively inhibits the synthesis of 20-HETE by blocking the enzymatic activity of CYP4A and CYP4F isoforms, which are responsible for the conversion of arachidonic acid to 20-HETE. 20-HETE is a potent vasoconstrictor and pro-inflammatory mediator that promotes the proliferation, migration, and invasion of cancer cells. By inhibiting the synthesis of 20-HETE, this compound exerts its therapeutic effects in hypertension, cancer, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different experimental models. In hypertension, this compound reduces blood pressure by decreasing vascular tone and renal sodium reabsorption. In cancer, this compound inhibits the angiogenic and migratory effects of 20-HETE, leading to decreased tumor growth and metastasis. In inflammation, this compound reduces the expression of pro-inflammatory cytokines and chemokines, leading to decreased inflammation and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-hydroxy-2-methylsulfanylphenyl)-1-methylpyrazole-4-carboxamide has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for 20-HETE synthesis, which allows for specific targeting of the 20-HETE pathway without affecting other lipid mediators. Another advantage is its water-solubility, which facilitates its use in in vitro and in vivo experiments. However, one of the limitations is its low stability in aqueous solutions, which requires careful handling and storage. Another limitation is its low bioavailability, which may limit its therapeutic efficacy in vivo.
Orientations Futures
There are several future directions for N-(4-hydroxy-2-methylsulfanylphenyl)-1-methylpyrazole-4-carboxamide research. One direction is to investigate the potential therapeutic applications of this compound in other diseases, such as chronic kidney disease, pulmonary hypertension, and stroke. Another direction is to develop more stable and bioavailable analogs of this compound that can be used in clinical trials. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of this compound and to identify potential biomarkers for patient selection and treatment monitoring.
Méthodes De Synthèse
The synthesis of N-(4-hydroxy-2-methylsulfanylphenyl)-1-methylpyrazole-4-carboxamide involves the reaction of 1-methylpyrazole-4-carboxylic acid with 4-bromo-2-methylthiophenol in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide (DCC) as a coupling agent. The resulting intermediate is then treated with hydroxylamine hydrochloride to obtain this compound. The yield of this compound synthesis is approximately 30%, and the purity can be further improved by recrystallization.
Applications De Recherche Scientifique
N-(4-hydroxy-2-methylsulfanylphenyl)-1-methylpyrazole-4-carboxamide has been widely used in scientific research for its potential therapeutic applications in various diseases. In hypertension, this compound has been shown to decrease blood pressure by inhibiting the synthesis of 20-HETE, which is known to increase vascular tone and renal sodium reabsorption. In cancer, this compound has been reported to inhibit the growth and metastasis of various cancer cells, including breast, prostate, and lung cancer, by blocking the angiogenic and migratory effects of 20-HETE. In inflammation, this compound has been demonstrated to reduce the expression of pro-inflammatory cytokines and chemokines by inhibiting the activation of NF-κB and MAPK signaling pathways.
Propriétés
IUPAC Name |
N-(4-hydroxy-2-methylsulfanylphenyl)-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-15-7-8(6-13-15)12(17)14-10-4-3-9(16)5-11(10)18-2/h3-7,16H,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMRHOZPYWTWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=C(C=C(C=C2)O)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(7-chlorospiro[2H-indole-3,1'-cyclopentane]-1-carbonyl)-2-methylpyridazin-3-one](/img/structure/B7677964.png)
![2-(2-Fluorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-1,3-thiazole](/img/structure/B7677971.png)
![(3-Chloropyridin-4-yl)-[4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B7677972.png)
![Methyl 2-[4-[(2-bromofuran-3-carbonyl)amino]pyrazol-1-yl]acetate](/img/structure/B7677975.png)
![1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B7677981.png)
![5-[[4-(Difluoromethoxy)phenyl]methylsulfonyl]-1-methyl-1,2,4-triazole](/img/structure/B7677986.png)
![N-[2-[5-[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B7677996.png)
![6-[(4-Methyl-1,3-thiazol-2-yl)methyl]thieno[2,3-c]pyridin-7-one](/img/structure/B7677999.png)
![2-[(2-Methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B7678005.png)
![[2-[(Dimethylsulfamoylamino)methyl]-3-methylbutyl]benzene](/img/structure/B7678011.png)
![N-(dimethylsulfamoyl)-N-methyl-2-[4-(trifluoromethyl)phenoxy]ethanamine](/img/structure/B7678021.png)
![6-methoxy-N-[2-(methoxymethyl)phenyl]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide](/img/structure/B7678025.png)
![N-[[2-(2-methoxyethylamino)phenyl]methyl]-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide](/img/structure/B7678026.png)
![3-(2-Methoxypyridin-4-yl)-5-[2-(triazol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B7678043.png)
